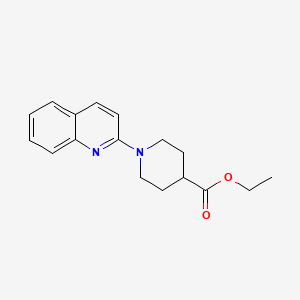
ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate
Beschreibung
Synthesis Analysis
The synthesis of ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate and related compounds involves various organic synthesis techniques. For instance, ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, a related compound, is obtained through the condensation of N-methylisatoic anhydride with diethyl malonate, and further reacted to yield derivatives through interactions with dibromo compounds (Reisch, Iding, & Bassewitz, 1993). Additionally, the synthesis of quinolin-4-one-3-carboxylates with substituted piperidinedione rings highlights the chemical flexibility and the potential for generating a variety of derivatives from the quinoline core structure (Roy et al., 1996).
Molecular Structure Analysis
The molecular structure of ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, has been determined, revealing its triclinic space group and providing insights into the conformational preferences of such molecules (Xiang, 2004).
Chemical Reactions and Properties
Ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate and its analogs undergo various chemical reactions that underscore their reactivity and potential for further chemical modification. For instance, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and arylamines provides access to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones, demonstrating the compound's versatility in synthetic chemistry (Fretz, Gaugler, & Schneider, 2000).
Eigenschaften
IUPAC Name |
ethyl 1-quinolin-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-17(20)14-9-11-19(12-10-14)16-8-7-13-5-3-4-6-15(13)18-16/h3-8,14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSUKEJSVQDEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(quinolin-2-yl)piperidine-4-carboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

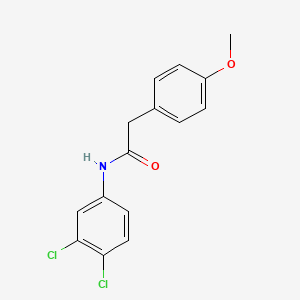
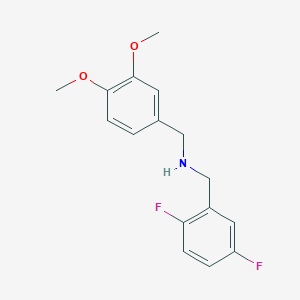

![2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5674672.png)
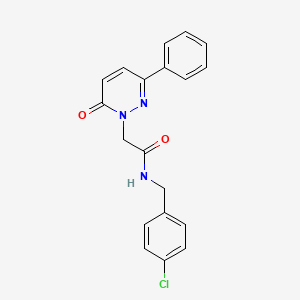
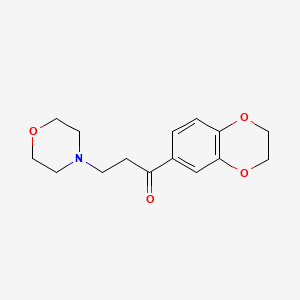
![7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5674686.png)
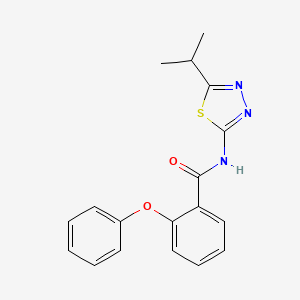
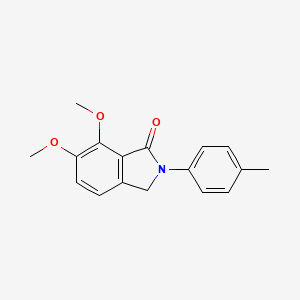
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674704.png)
![1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5674709.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674725.png)
![(4S)-4-({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5674731.png)
![6-[4-(2-methoxyethoxy)phenyl]quinoline](/img/structure/B5674741.png)